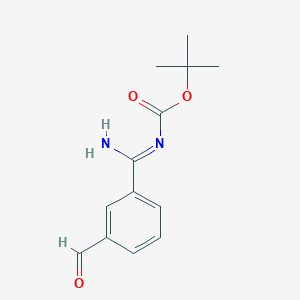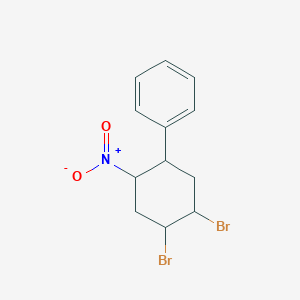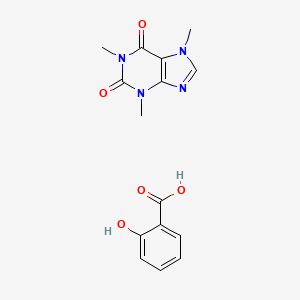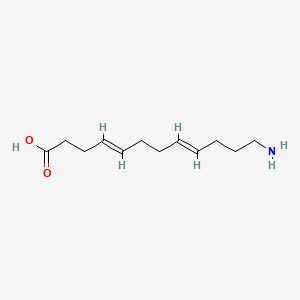
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and an imine group attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline in the presence of an acid catalyst. This reaction forms the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of reactive functional groups allows it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-((2,6-dichlorophenylimino)methyl)phenol: Lacks the methoxy group.
2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H10BrCl2NO2 |
|---|---|
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
2-bromo-4-[(2,6-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-12-6-8(5-9(15)14(12)19)7-18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3 |
Clé InChI |
NUHWZEJHWKORNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NC2=C(C=CC=C2Cl)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)




![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)

